molecular formula C10H12O2 B1295375 3-Isopropylbenzoic acid CAS No. 5651-47-8

3-Isopropylbenzoic acid

Cat. No.: B1295375
CAS No.: 5651-47-8
M. Wt: 164.2 g/mol
InChI Key: DLYVSJDCQZVKMD-UHFFFAOYSA-N
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Description

3-Isopropylbenzoic acid, also known as 3-(1-methylethyl)benzoic acid, is an organic compound with the molecular formula C10H12O2. It is a derivative of benzoic acid where the hydrogen atom at the third position of the benzene ring is replaced by an isopropyl group. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isopropylbenzoic acid can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts alkylation of benzoic acid with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5COOH+CH3CHClCH3AlCl3C6H4(CH(CH3)2)COOH\text{C}_6\text{H}_5\text{COOH} + \text{CH}_3\text{CHClCH}_3 \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{CH(CH}_3)_2)\text{COOH} C6​H5​COOH+CH3​CHClCH3​AlCl3​​C6​H4​(CH(CH3​)2​)COOH

Industrial Production Methods: In industrial settings, this compound can be produced by the oxidation of 3-isopropyltoluene using potassium permanganate or other oxidizing agents. The reaction conditions typically involve heating the reactants in an aqueous or organic solvent medium .

Chemical Reactions Analysis

Types of Reactions: 3-Isopropylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The isopropyl group can be oxidized to form 3-carboxybenzoic acid.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Concentrated nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed:

Scientific Research Applications

3-Isopropylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Isopropylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

    Benzoic acid: The parent compound without the isopropyl group.

    4-Isopropylbenzoic acid: An isomer with the isopropyl group at the fourth position.

    2-Isopropylbenzoic acid: An isomer with the isopropyl group at the second position.

Uniqueness: 3-Isopropylbenzoic acid is unique due to the position of the isopropyl group, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different solubility, melting point, and reactivity in substitution reactions .

Properties

IUPAC Name

3-propan-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7(2)8-4-3-5-9(6-8)10(11)12/h3-7H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYVSJDCQZVKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205054
Record name Benzoic acid, 3-(1-methylethyl)-
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5651-47-8
Record name Benzoic acid, 3-(1-methylethyl)-
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Record name 5651-47-8
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Record name Benzoic acid, 3-(1-methylethyl)-
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Record name 3-(propan-2-yl)benzoic acid
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Synthesis routes and methods

Procedure details

While stirring a solution of powdery magnesium (3.33 g, 137 mmol) and iodine (one crumb) in tetrahydrofuran (10 ml), a solution of 3-isopropylbromobenzene (10.91 g, 54.80 mmol) and 1,2-dibromoethane (10.3 g, 54.8 mmol) in tetrahydrofuran (100 ml) was dropwise added slowly. After completion of the dropwise addition, the mixture was stirred at 70° C. for 1 hr. The reaction solution was cooled to −78° C., and pulverized dry ice (10 g) was carefully added. The reaction solution was gradually warmed to room temperature with stirring. The reaction solution was diluted with water, acidified with conc. hydrochloric acid, and extracted twice with ethyl acetate. The solvent of the recovered organic layer was evaporated under reduced pressure to give a crude product of 3-isopropylbenzoic acid as a yellow liquid.
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the isopropyl group in 3-isopropylbenzoic acid influence its acidity compared to methyl or tert-butyl groups?

A1: Research indicates that the isopropyl group in this compound exhibits an intermediate influence on its acidity compared to methyl and tert-butyl groups []. While its conformational flexibility lessens direct steric hindrance on the carboxyl group, it still exerts a noticeable effect through a phenomenon known as the "pole/induced dipole interaction" in the anion []. This interaction, though weaker than in tert-butylbenzoic acid, is more pronounced than in the case of methylbenzoic acid, showcasing the unique steric influence of the isopropyl group. Interestingly, this effect is particularly noticeable in the gas phase and becomes attenuated in solutions like methanol or dimethyl sulfoxide [].

Q2: Are there any spectroscopic observations supporting the influence of the isopropyl group on the properties of this compound?

A2: While the provided abstracts don't delve into the specifics of spectroscopic data for this compound, the research emphasizes investigating the IR spectra of these compounds in tetrachloromethane []. This suggests that infrared spectroscopy was likely used to study the influence of the isopropyl group on the carboxylic acid functionality. Further analysis of these spectra could potentially reveal shifts in characteristic absorption bands, offering insights into the steric interactions and electronic distribution within the molecule.

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